An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9): A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1] This document will delve into the chemical properties, a proposed synthetic route, and the potential biological significance of this specific derivative, framed within the broader context of the extensive research on the quinazolinone scaffold.
Introduction to the Quinazolinone Scaffold
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of new therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Their versatility and ability to interact with a wide array of biological targets have made them a focal point of intensive research and development in the pharmaceutical industry.[1][6]
3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9) is a specific derivative characterized by a methylamino group at the 3-position of the quinazolinone ring system. This substitution is significant as it provides a handle for further chemical modifications, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[3] While this specific molecule is primarily documented as a chemical intermediate, its structural similarity to known bioactive quinazolinones suggests a strong potential for pharmacological activity.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one are summarized below.
| Property | Value | Source |
| CAS Number | 60512-86-9 | [3][7][8] |
| Molecular Formula | C₉H₉N₃O | [3][8] |
| Molecular Weight | 175.19 g/mol | [3][8] |
| Appearance | Solid | [8] |
| Purity | ≥98% | [8] |
Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of related quinazolinone derivatives.[9][10]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
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Reactants: To a round-bottom flask, add anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents).
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Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Rationale: The acetic anhydride acts as both a reactant and a dehydrating agent, facilitating the cyclization of anthranilic acid to form the benzoxazinone ring.
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-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one
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Reactants: In a separate round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.
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Addition: To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
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Rationale: Methylhydrazine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring.
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-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
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Work-up: Upon completion, cool the reaction mixture. The product is expected to precipitate from the solution.
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Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-(Methylamino)-3,4-dihydroquinazolin-4-one.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[11][12]
Potential Biological Activities and Mechanism of Action
Given the lack of specific biological data for 3-(Methylamino)-3,4-dihydroquinazolin-4-one, its potential activities can be inferred from the extensive research on structurally similar quinazolinone derivatives.
Anticancer Potential: Many quinazolin-4(3H)-one derivatives have demonstrated significant anticancer activity.[4][6][13] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases (e.g., EGFR) and phosphoinositide 3-kinases (PI3Ks).[4][5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[4]
Hypothetical Signaling Pathway: Targeting Tyrosine Kinase Signaling
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol for MTT Assay
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Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach 70-80% confluency.
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Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of 3-(Methylamino)-3,4-dihydroquinazolin-4-one in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the wells and add the media containing the compound. Include vehicle control (DMSO) and untreated control wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours.
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Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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-
Solubilization: Carefully remove the media and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
3-(Methylamino)-3,4-dihydroquinazolin-4-one represents a promising, yet underexplored, molecule within the pharmacologically significant quinazolinone family. While its primary current role appears to be as a synthetic intermediate, its structural characteristics warrant a thorough investigation into its potential biological activities.
Future research should focus on:
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Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol and comprehensive spectral data.
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Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.
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Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways affected by the compound.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize for potency and selectivity.
References
Sources
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 60512-86-9(4(3H)-Quinazolinone,3-(methylamino)-) | Kuujia.com [kuujia.com]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]
- 8. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

